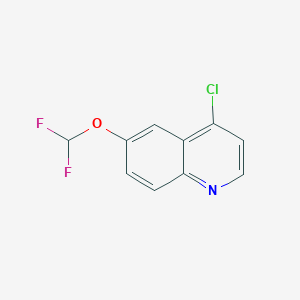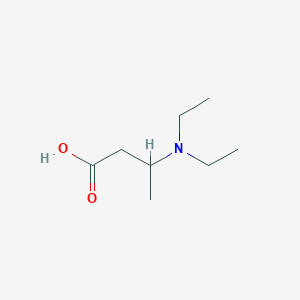
6-(2-Nitrophenyl)pyridazin-3-ol
Overview
Description
“6-(2-Nitrophenyl)pyridazin-3-ol” is a derivative of pyridazinone . Pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton, to which “6-(2-Nitrophenyl)pyridazin-3-ol” belongs, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of “6-(2-Nitrophenyl)pyridazin-3-ol” is C10H7N3O3. It belongs to the class of compounds known as pyridazinones, which contain nitrogen atoms at positions 1 and 2 in a six-membered ring .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including “6-(2-Nitrophenyl)pyridazin-3-ol”, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives, including “6-(2-Nitrophenyl)pyridazin-3-ol”, have been reported to possess antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them potential candidates for the development of new antimicrobial drugs.
Antidepressant Properties
These compounds have also been associated with antidepressant effects . This suggests that they could be used in the treatment of depression and related mental health conditions.
Anticancer Activity
Some pyridazinone derivatives have shown anticancer activity . They could potentially be used in the development of new cancer treatments.
Antiplatelet Properties
These compounds have been found to inhibit platelet aggregation . This antiplatelet activity could make them useful in the prevention of blood clots.
Antiulcer Activity
Pyridazinone derivatives have also been associated with antiulcer activity . This suggests that they could be used in the treatment of ulcers.
Herbicidal Properties
Some pyridazinone derivatives are known to have herbicidal properties . This means they could be used in the development of new herbicides.
Antifeedant Properties
These compounds have been found to have antifeedant properties . This suggests that they could be used in pest control, by discouraging pests from feeding.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
Some 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(2-Nitrophenyl)pyridazin-3-ol might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Future Directions
Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives , it’s reasonable to suggest that “6-(2-Nitrophenyl)pyridazin-3-ol” and similar compounds could be extensively studied for potential therapeutic benefits. The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs , suggesting a promising future direction in drug discovery.
properties
IUPAC Name |
3-(2-nitrophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-8(11-12-10)7-3-1-2-4-9(7)13(15)16/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOKRDNXQWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Nitrophenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



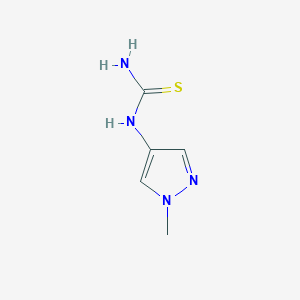
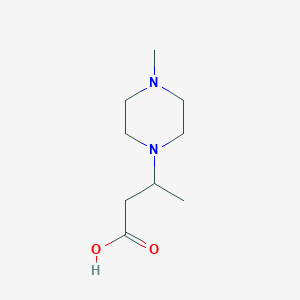

![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
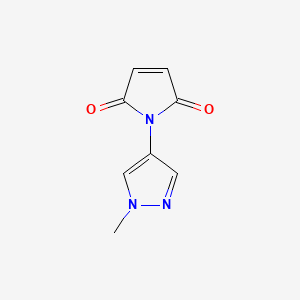




![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
